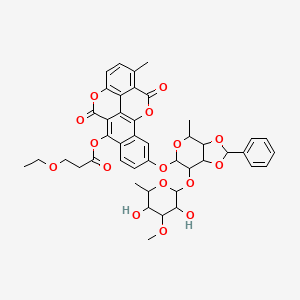
6-O-(3-Ethoxypropionyl)-3',4'-O-exo-benzylidenechartreusin
Übersicht
Beschreibung
6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin, also known as IST-622, is a synthetic derivative of chartreusin. Chartreusin is a natural antibiotic produced by Streptomyces chartreusis. IST-622 has been studied for its potential pharmacokinetic and pharmacodynamic properties, particularly in the context of cancer treatment .
Vorbereitungsmethoden
The synthesis of 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin involves several steps. The starting material, chartreusin, undergoes a series of chemical reactions to introduce the 3-ethoxypropionyl and exo-benzylidene groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods would likely involve optimization of these reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity and stability of synthetic derivatives of natural antibiotics.
Biology: Research has focused on its interactions with biological macromolecules and its potential as a tool for studying cellular processes.
Medicine: IST-622 has shown promise in preclinical studies for its potential anticancer properties, particularly in breast cancer treatment.
Wirkmechanismus
The mechanism of action of 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin involves its interaction with cellular targets, leading to the inhibition of specific biological pathways. The compound is believed to interfere with DNA replication and transcription, thereby inhibiting the growth of cancer cells. Molecular targets include topoisomerases and other enzymes involved in DNA metabolism .
Vergleich Mit ähnlichen Verbindungen
6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin can be compared with other synthetic derivatives of chartreusin, such as:
3’,4’-O-exo-benzylidenechartreusin: Lacks the 3-ethoxypropionyl group but shares the exo-benzylidene modification.
3’-demethyl-3’,4’-O-exo-benzylidenechartreusin: Similar structure with a demethylated group.
The uniqueness of 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin lies in its specific modifications, which enhance its pharmacokinetic and pharmacodynamic properties, making it a more effective candidate for therapeutic applications .
Eigenschaften
IUPAC Name |
[4-[[7-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-15-methyl-10,17-dioxo-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaen-8-yl] 3-ethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44O16/c1-6-51-17-16-27(45)56-35-24-14-13-23(18-25(24)36-30-29-26(55-41(49)31(30)35)15-12-19(2)28(29)40(48)57-36)54-44-39(60-43-33(47)37(50-5)32(46)20(3)52-43)38-34(21(4)53-44)58-42(59-38)22-10-8-7-9-11-22/h7-15,18,20-21,32-34,37-39,42-44,46-47H,6,16-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWUHWVLCGLLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)OC1=C2C3=C(C4=C1C=CC(=C4)OC5C(C6C(C(O5)C)OC(O6)C7=CC=CC=C7)OC8C(C(C(C(O8)C)O)OC)O)OC(=O)C9=C(C=CC(=C93)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926094 | |
| Record name | 9-{[3,4-O-Benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranosyl]oxy}-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-6-yl 3-ethoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128201-92-3 | |
| Record name | 6-O-(3-Ethoxypropionyl)-3',4'-O-exo-benzylidenechartreusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128201923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{[3,4-O-Benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranosyl]oxy}-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-6-yl 3-ethoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















